[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13452550
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol
* For research use only. Not for human or veterinary use.
![[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester -](/images/structure/VC13452550.png)
Specification
Molecular Formula | C16H31N3O3 |
---|---|
Molecular Weight | 313.44 g/mol |
IUPAC Name | tert-butyl N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-methylcarbamate |
Standard InChI | InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-9-7-8-12(10-19)18(6)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3/t12-,13+/m1/s1 |
Standard InChI Key | JFPOOFAVDLWUCM-OLZOCXBDSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC[C@H](C1)N(C)C(=O)OC(C)(C)C)N |
SMILES | CC(C)C(C(=O)N1CCCC(C1)N(C)C(=O)OC(C)(C)C)N |
Canonical SMILES | CC(C)C(C(=O)N1CCCC(C1)N(C)C(=O)OC(C)(C)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₁₆H₃₁N₃O₃, with a molecular weight of 313.44 g/mol . Its IUPAC name reflects its stereochemical complexity:
-
(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl-methyl-carbamic acid tert-butyl ester.
Key structural elements include:
-
A piperidine ring substituted at the 3-position with a methyl-carbamic acid tert-butyl ester group.
-
An (S)-2-amino-3-methylbutanoyl side chain attached to the piperidine nitrogen, introducing a branched alkyl group and a primary amine.
-
Chiral centers at both the piperidine C3 (R-configuration) and the amino acid C2 (S-configuration), critical for biological activity .
Table 1: Comparative Structural Properties of Related Compounds
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions to achieve precise stereochemical control:
-
Piperidine Functionalization: The piperidine ring is substituted at the 3-position with a methyl group via alkylation, followed by carbamate formation using tert-butyl chloroformate.
-
Amino Acid Coupling: The (S)-2-amino-3-methylbutanoic acid is activated (e.g., using HOBt/EDCI) and coupled to the piperidine nitrogen under inert conditions .
-
Protection/Deprotection: The tert-butyl ester and Boc groups are introduced to protect reactive sites during synthesis .
Table 2: Representative Synthesis Conditions
Step | Reaction Type | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Piperidine alkylation | Methyl iodide, K₂CO₃, DMF, 0°C → RT | 78 |
2 | Carbamate formation | tert-Butyl chloroformate, Et₃N, CH₂Cl₂, 0°C | 85 |
3 | Peptide coupling | (S)-2-Amino-3-methylbutanoic acid, HOBt, EDCI | 67 |
Critical challenges include maintaining stereochemical integrity during coupling and minimizing racemization. Advanced techniques like asymmetric catalysis or enzymatic resolution may enhance enantiomeric excess .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the tert-butyl ester’s lipophilicity. Limited aqueous solubility (≈0.5 mg/mL) .
-
Stability: Stable under acidic conditions (pH 3–6) but susceptible to hydrolysis in basic environments, releasing the free amine and carboxylic acid.
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O carbamate), and 1650 cm⁻¹ (amide I band) .
-
NMR: Distinct signals include δ 1.44 ppm (tert-butyl CH₃), δ 3.2–3.5 ppm (piperidine CH₂), and δ 4.1 ppm (methine proton adjacent to the carbamate) .
Biological Activities and Mechanisms
Table 3: In Vitro Activity Profile (Hypothetical Data)
Assay Type | Target | IC₅₀ (nM) | Efficacy (%) |
---|---|---|---|
σ-1 Receptor Binding | Guinea Pig Brain | 120 | 85 |
Aminopeptidase N Inhibition | Recombinant Human | 450 | 72 |
Applications in Drug Development
Prodrug Design
The tert-butyl ester enhances membrane permeability, making the compound a candidate for prodrug strategies. Upon esterase-mediated hydrolysis in vivo, the active metabolite [(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl-carbamic acid is released, targeting central nervous system (CNS) disorders .
Peptide Synthesis
As a protecting group, the methyl-carbamic acid tert-butyl ester shields amines during solid-phase peptide synthesis, enabling sequential assembly of complex peptides .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume